molecular formula C11H14O2 B14526191 (3aR,8aS)-7-Methyl-3a,4,8,8a-tetrahydroazulene-2,5(1H,3H)-dione CAS No. 62359-94-8

(3aR,8aS)-7-Methyl-3a,4,8,8a-tetrahydroazulene-2,5(1H,3H)-dione

Cat. No.: B14526191
CAS No.: 62359-94-8
M. Wt: 178.23 g/mol
InChI Key: RSPVZKUZWUKQIH-IUCAKERBSA-N
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Description

(3aR,8aS)-7-Methyl-3a,4,8,8a-tetrahydroazulene-2,5(1H,3H)-dione is a complex organic compound with a unique structure This compound belongs to the class of azulenes, which are known for their distinctive blue color and aromatic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,8aS)-7-Methyl-3a,4,8,8a-tetrahydroazulene-2,5(1H,3H)-dione typically involves multiple steps, starting from simpler organic molecules. The process may include cyclization reactions, reduction, and functional group modifications. Specific reaction conditions such as temperature, pressure, and catalysts are crucial for achieving the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3aR,8aS)-7-Methyl-3a,4,8,8a-tetrahydroazulene-2,5(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (3aR,8aS)-7-Methyl-3a,4,8,8a-tetrahydroazulene-2,5(1H,3H)-dione is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

In biological research, this compound may be investigated for its potential interactions with biological molecules and its effects on cellular processes.

Medicine

In medicine, azulene derivatives are often explored for their anti-inflammatory and antimicrobial properties. This compound may have similar applications.

Industry

In industrial applications, this compound could be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (3aR,8aS)-7-Methyl-3a,4,8,8a-tetrahydroazulene-2,5(1H,3H)-dione involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, receptor interactions, and downstream signaling pathways are essential to fully understand its mechanism.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3aR,8aS)-7-Methyl-3a,4,8,8a-tetrahydroazulene-2,5(1H,3H)-dione include other azulene derivatives such as guaiazulene and chamazulene.

Uniqueness

What sets this compound apart from other azulenes is its specific stereochemistry and functional groups, which may confer unique chemical and biological properties.

Properties

CAS No.

62359-94-8

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

(3aR,8aS)-7-methyl-1,3,3a,4,8,8a-hexahydroazulene-2,5-dione

InChI

InChI=1S/C11H14O2/c1-7-2-8-4-11(13)6-9(8)5-10(12)3-7/h3,8-9H,2,4-6H2,1H3/t8-,9-/m0/s1

InChI Key

RSPVZKUZWUKQIH-IUCAKERBSA-N

Isomeric SMILES

CC1=CC(=O)C[C@H]2CC(=O)C[C@@H]2C1

Canonical SMILES

CC1=CC(=O)CC2CC(=O)CC2C1

Origin of Product

United States

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